molecular formula C12H11NO3S B13904818 Ethyl 3-(2-benzothiazolyl) pyruvate CAS No. 66904-39-0

Ethyl 3-(2-benzothiazolyl) pyruvate

Cat. No.: B13904818
CAS No.: 66904-39-0
M. Wt: 249.29 g/mol
InChI Key: NGENAUZCHCXMIC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-benzothiazolyl) pyruvate is an organic compound with the molecular formula C12H11NO3S. It is a derivative of pyruvic acid, where the ethyl ester is bonded to a benzothiazole ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-benzothiazolyl) pyruvate typically involves the reaction of ethyl pyruvate with 2-aminobenzothiazole. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as electrosynthesis. This method is considered environmentally friendly and efficient, as it avoids the use of toxic reagents and harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-benzothiazolyl) pyruvate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-(2-benzothiazolyl) pyruvate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-benzothiazolyl) pyruvate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and HMGB1, which play a crucial role in the body’s inflammatory response. This inhibition helps in reducing inflammation and protecting tissues from damage .

Comparison with Similar Compounds

Ethyl 3-(2-benzothiazolyl) pyruvate can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of the benzothiazole ring and the pyruvate moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

66904-39-0

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-oxopropanoate

InChI

InChI=1S/C12H11NO3S/c1-2-16-12(15)9(14)7-11-13-8-5-3-4-6-10(8)17-11/h3-6H,2,7H2,1H3

InChI Key

NGENAUZCHCXMIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2S1

Origin of Product

United States

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